molecular formula C4H10N2O4 B8209990 L-Asparagine-d3 (hydrate)

L-Asparagine-d3 (hydrate)

Cat. No.: B8209990
M. Wt: 153.15 g/mol
InChI Key: RBMGJIZCEWRQES-HWSDRXMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine-d3 (hydrate) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the L-asparagine molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium . The reaction conditions are carefully controlled to ensure the complete incorporation of deuterium into the desired positions on the molecule .

Industrial Production Methods

Industrial production of L-Asparagine-d3 (hydrate) involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .

Properties

IUPAC Name

(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1D2,2D;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGJIZCEWRQES-HWSDRXMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)N)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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